(2-hydroxyquinolin-3-yl)methyl acetate

medicinal chemistry prodrug design ester hydrolysis

(2-Hydroxyquinolin-3-yl)methyl acetate (synonym: (2-oxidanylidene-1H-quinolin-3-yl)methyl ethanoate) is a heterocyclic building block belonging to the 2-hydroxyquinoline (2-oxo-1,2-dihydroquinoline) class, with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol. The compound exists in a tautomeric equilibrium between the 2-hydroxyquinoline and 2-oxo-1,2-dihydroquinoline forms, a characteristic that governs its hydrogen-bonding capacity and reactivity profile.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B7701794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-hydroxyquinolin-3-yl)methyl acetate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC2=CC=CC=C2NC1=O
InChIInChI=1S/C12H11NO3/c1-8(14)16-7-10-6-9-4-2-3-5-11(9)13-12(10)15/h2-6H,7H2,1H3,(H,13,15)
InChIKeyOIBAGZWOPBPXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2-Hydroxyquinolin-3-yl)methyl Acetate – Key Identity, Purity, and Analytical Benchmarks for Procurement


(2-Hydroxyquinolin-3-yl)methyl acetate (synonym: (2-oxidanylidene-1H-quinolin-3-yl)methyl ethanoate) is a heterocyclic building block belonging to the 2-hydroxyquinoline (2-oxo-1,2-dihydroquinoline) class, with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol. The compound exists in a tautomeric equilibrium between the 2-hydroxyquinoline and 2-oxo-1,2-dihydroquinoline forms, a characteristic that governs its hydrogen-bonding capacity and reactivity profile [1]. Its identity is confirmed by ¹H NMR and GC-MS spectra deposited in the Wiley KnowItAll spectral library, and it is commercially supplied at ≥95% purity for research use [1].

Why (2-Hydroxyquinolin-3-yl)methyl Acetate Cannot Be Replaced by Its Methyl Ester Isomer or the Parent 2-Hydroxyquinoline


The designation '(2-hydroxyquinolin-3-yl)methyl acetate' specifies an acetate ester linked through a methylene bridge at the quinoline 3-position (–CH₂–O–CO–CH₃). This is a constitutional isomer of methyl 2-(2-hydroxyquinolin-3-yl)acetate (CAS 156496-39-8, –CH₂–CO–O–CH₃), and the two differ fundamentally in the position of the ester oxygen relative to the carbonyl [1]. This structural distinction produces divergent hydrolytic lability (acetoxymethyl esters hydrolyze more rapidly than methyl esters under both acidic and enzymatic conditions), differential metabolic stability, and distinct reactivity as a synthetic handle (the acetate serves as a leaving group for nucleophilic displacement, while the methyl ester does not) [2]. Furthermore, the parent 2-hydroxyquinoline (CAS 59-31-4) lacks the ester functionality at position 3 entirely, rendering it unsuitable for applications requiring a protected hydroxymethyl group or an ester-based prodrug motif. The quantitative evidence in Section 3 demonstrates that even closely related 2-hydroxyquinoline analogs exhibit order-of-magnitude differences in biological potency depending on the nature and position of substituents [3].

Quantitative Differentiation Evidence for (2-Hydroxyquinolin-3-yl)methyl Acetate Versus Structural Analogs


Constitutional Isomerism: Acetoxymethyl Ester vs. Methyl Ester – Distinct Hydrolytic and Metabolic Profiles

(2-Hydroxyquinolin-3-yl)methyl acetate contains an acetoxymethyl ester (–CH₂–O–CO–CH₃), which is a constitutional isomer of the more common methyl 2-(2-hydroxyquinolin-3-yl)acetate (CAS 156496-39-8, –CH₂–CO–O–CH₃). The IUPAC name (2-oxidanylidene-1H-quinolin-3-yl)methyl ethanoate and InChIKey OIBAGZWOPBPXNN-UHFFFAOYSA-N uniquely identify the target compound [1]. Acetoxymethyl esters are established in the prodrug literature to undergo faster esterase-mediated and pH-dependent hydrolysis (t₁/₂ typically hours at pH 7.4, 37 °C) compared with simple methyl esters (t₁/₂ often days under identical conditions) [2]. This translates to a differentiated metabolic fate when the compound is employed as a synthetic intermediate for bioactive molecule construction: the acetate group can be selectively cleaved to liberate the free 2-hydroxyquinolin-3-ylmethanol for further functionalization, whereas the methyl ester requires stronger hydrolytic conditions that may compromise the quinoline core [2].

medicinal chemistry prodrug design ester hydrolysis

Scaffold Potency: 2-Hydroxyquinoline Moiety Inhibits α-Glucosidase with IC₅₀ Comparable to Acarbose and Superior to Methylated Analogs

The 2-hydroxyquinoline pharmacophore—the core scaffold of the target compound—was evaluated head-to-head against acarbose (clinical standard) and two methylated analogs by Lee & Lee (2015) [1]. 2-Hydroxyquinoline inhibited α-glucosidase with an IC₅₀ of 64.4 ± 1.7 µg/mL, statistically equipotent to acarbose (IC₅₀ = 66.5 ± 1.5 µg/mL). Against α-amylase, 2-hydroxyquinoline (IC₅₀ = 130.5 ± 2.2 µg/mL) was significantly more potent than acarbose (IC₅₀ = 180.6 ± 1.3 µg/mL). Critically, 2-methyl-8-hydroxyquinoline showed markedly weaker activity (α-glucosidase IC₅₀ = 90.7 ± 2.5 µg/mL; α-amylase IC₅₀ = 215.4 ± 1.4 µg/mL), and 2-methylquinoline had no detectable activity against either enzyme. These data demonstrate that the 2-hydroxy group is essential for activity and that methylation at the 2-position abolishes inhibition entirely [1].

antidiabetic α-glucosidase inhibition structure-activity relationship

Kinase Inhibitor Template: The 2-Oxoquinolin-3-yl-methyl Framework Delivers 10-Fold Activity Gains in Protein Tyrosine Kinase Inhibitor Optimization

The N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea framework—constructed directly from the 2-oxoquinolin-3-yl-methyl substructure present in the target compound—was employed as a novel template for protein tyrosine kinase (PTK) inhibitor design [1]. In a systematic medicinal chemistry program, 40 compounds were synthesized and evaluated against the human lung adenocarcinoma SPAC1 cell line. The optimized compound 5a exhibited approximately 10-fold greater inhibitory activity than the initial hit compound 1, demonstrating the capacity of this scaffold for substantial potency gains through rational substitution [1]. The target compound, (2-hydroxyquinolin-3-yl)methyl acetate, serves as a direct synthetic precursor to this framework: the acetate group can be selectively hydrolyzed to reveal the free 3-hydroxymethyl group, which is then functionalized to install the thiourea moiety [1][2].

antitumor tyrosine kinase inhibitor fragment-based drug design

Aldose Reductase Inhibition: Quinoline-3-acetic Acid Derivatives Demonstrate Sub-Micromolar Potency, Defining the Therapeutic Relevance of 3-Substituted 2-Oxoquinolines

The patent and primary literature on 2-oxoquinoline-1-acetic acid and quinoline-3-acetic acid derivatives establish that 3-substituted-2-oxoquinoline compounds constitute a validated pharmacophore class for aldose reductase inhibition, an established therapeutic target for diabetic complications including cataract and neuropathy [1][2]. DeRuiter et al. (1986) reported that substituted 2-oxoquinoline-1-acetic acid derivatives achieve aldose reductase IC₅₀ values in the range of 0.45–6.0 µM in the rat lens assay [2]. Patent US5543420 (Welfide Co.) further disclosed quinoline-3-acetic acid derivatives with superior aldose reductase inhibitory activity, explicitly covering esterified carboxyl variants (R⁵ = optionally esterified carboxyl) as claimed structures [1]. The target compound, bearing an ester at the 3-position methyl group, falls within this structurally defined and biologically validated chemical space.

aldose reductase inhibitor diabetic complications quinoline-3-acetic acid

HIV Integrase Allosteric Inhibition: 2-(Quinolin-3-yl)acetic Acid Derivatives (LEDGINs) Establish the 3-Substituted Quinoline Scaffold as a Clinically Relevant Antiviral Chemotype

The 2-(quinolin-3-yl)acetic acid derivative series, termed LEDGINs, were discovered as allosteric inhibitors of HIV-1 integrase that block the integrase-LEDGF/p75 protein-protein interaction and impair HIV replication at low micromolar concentrations [1][2]. These compounds bind to the LEDGF/p75 binding pocket of HIV integrase and allosterically stabilize an inactive multimeric form of the enzyme, representing a mechanism distinct from active-site integrase strand transfer inhibitors (INSTIs) such as raltegravir [1]. The target compound, (2-hydroxyquinolin-3-yl)methyl acetate, shares the 3-substituted quinoline core with the LEDGIN series but differs in oxidation state at the 2-position (2-hydroxy/2-oxo vs. unsubstituted quinoline) and the ester attachment point. This structural proximity makes it a relevant starting scaffold for designing novel allosteric integrase ligands with potentially differentiated resistance profiles.

HIV integrase inhibitor LEDGIN allosteric antiviral

Where (2-Hydroxyquinolin-3-yl)methyl Acetate Delivers the Strongest Scientific and Procurement Value


Fragment-Based Drug Discovery Requiring a Selectively Deprotectable Quinoline Building Block

In fragment-based drug discovery (FBDD) programs targeting kinases, integrases, or metabolic enzymes, (2-hydroxyquinolin-3-yl)methyl acetate provides a protected 3-hydroxymethyl-2-quinolinone fragment. The acetate group can be selectively hydrolyzed under mild conditions (pH 7.4 buffer or esterase treatment) to liberate the free alcohol for subsequent functionalization—a reactivity profile not available from the methyl ester isomer [1][2]. This has been successfully exploited in the construction of N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea protein tyrosine kinase inhibitors, where the free hydroxymethyl intermediate was essential for installing the thiourea pharmacophore [3].

Antidiabetic Lead Optimization Leveraging the 2-Hydroxyquinoline α-Glucosidase/α-Amylase Pharmacophore

The 2-hydroxyquinoline core of the target compound has demonstrated dual α-glucosidase and α-amylase inhibitory activity equipotent to or exceeding the clinical drug acarbose [1]. The 3-position acetate ester provides a modifiable handle for SAR exploration without disrupting the 2-hydroxy group essential for enzyme inhibition. Structure-activity data from Lee & Lee (2015) confirm that methylation at the 2-position abolishes all activity, validating the critical importance of the 2-OH group preserved in the target compound [1]. For type 2 diabetes research programs, this compound offers both a biologically validated scaffold and a synthetically tractable functional group for derivatization.

Allosteric HIV Integrase Inhibitor Design Using a 2-Oxoquinoline Scaffold

The LEDGIN class of allosteric HIV-1 integrase inhibitors established that 3-substituted quinoline derivatives can potently and specifically block the integrase-LEDGF/p75 interaction at low micromolar concentrations, representing a mechanism orthogonal to active-site INSTIs [1][2]. The target compound provides the 2-hydroxy/2-oxo variant of this scaffold—a sub-series not extensively explored in the published LEDGIN SAR. The acetate ester at the 3-position offers a vector for further elaboration that is distinct from the acetic acid motif of classical LEDGINs, potentially yielding compounds with differentiated resistance profiles against INSTI-resistant viral strains [1].

Diabetic Complication Research Targeting Aldose Reductase

Patented quinoline-3-acetic acid derivatives (US5543420) have demonstrated aldose reductase inhibitory activity relevant to the treatment of diabetic cataract, neuropathy, and retinopathy [1]. The target compound's 3-substituted-2-oxoquinoline architecture aligns with the general formula of these patented aldose reductase inhibitors. Published SAR from the 2-oxoquinoline-1-acetic acid series shows that potency can be tuned across a >13-fold range (IC₅₀ = 0.45–6.0 µM) through structural modification [2], indicating that the target compound represents an underexplored substitution pattern within a biologically productive chemical series.

Quote Request

Request a Quote for (2-hydroxyquinolin-3-yl)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.